2H-1-Benzopyran-2-acetic acid, 6-amino-3,4-dihydro-
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Overview
Description
2H-1-Benzopyran-2-acetic acid, 6-amino-3,4-dihydro- is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-acetic acid, 6-amino-3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-amino-3,4-dihydro-2H-1-benzopyran with acetic anhydride in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-acetic acid, 6-amino-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in dihydro derivatives .
Scientific Research Applications
2H-1-Benzopyran-2-acetic acid, 6-amino-3,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-acetic acid, 6-amino-3,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antioxidant activities. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 6-amino-: This compound shares a similar core structure but differs in its functional groups.
3,4-Dihydro-2H-1-benzopyran-2-one: Another related compound with different substituents on the benzopyran ring
Uniqueness
2H-1-Benzopyran-2-acetic acid, 6-amino-3,4-dihydro- is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
324011-06-5 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(6-amino-3,4-dihydro-2H-chromen-2-yl)acetic acid |
InChI |
InChI=1S/C11H13NO3/c12-8-2-4-10-7(5-8)1-3-9(15-10)6-11(13)14/h2,4-5,9H,1,3,6,12H2,(H,13,14) |
InChI Key |
LVOHUMPUTMYMTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)OC1CC(=O)O |
Origin of Product |
United States |
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